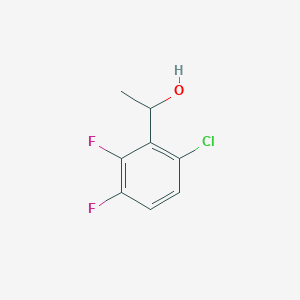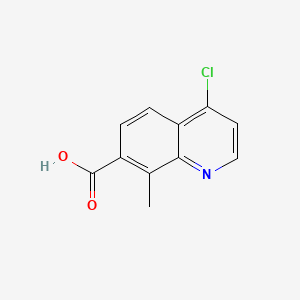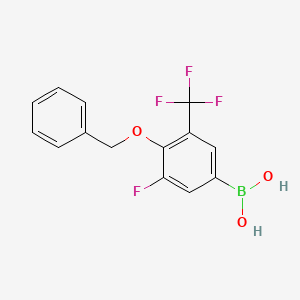
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields the corresponding phenol, while reduction of the trifluoromethyl group can lead to the formation of a difluoromethyl derivative.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the benzyloxy and fluoro substituents.
4-(Benzyloxy)phenylboronic acid: Similar but does not have the fluoro and trifluoromethyl groups.
3-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar but lacks the benzyloxy group.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the fluoro and trifluoromethyl groups contribute to its stability and binding affinity. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H11BF4O3 |
|---|---|
Poids moléculaire |
314.04 g/mol |
Nom IUPAC |
[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BF4O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |
Clé InChI |
BJJUWIGBJGIQLG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



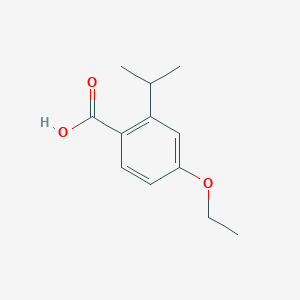


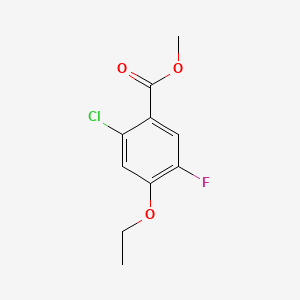
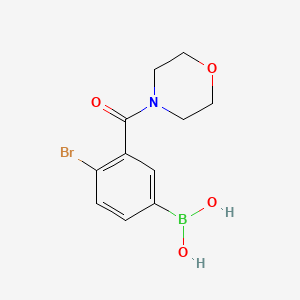


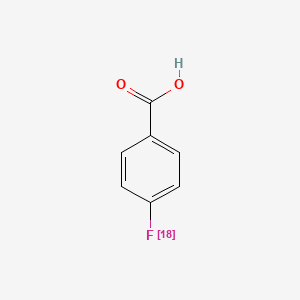
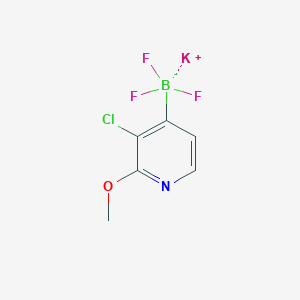
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
